N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. It features a prop-2-enamide backbone with an amino butyl group and a hydroxymethoxyphenyl moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials like 4-hydroxy-3-methoxyphenyl compounds and appropriate amines. The specific synthetic pathways may vary based on the desired purity and yield.
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is classified as an organic compound, specifically an amide. It may also fall under the category of phenolic compounds due to the presence of a hydroxyl group on the aromatic ring.
The synthesis of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves several steps:
The exact conditions for these reactions, including temperature, solvent choice, and reaction time, can significantly affect the yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can be represented as follows:
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can participate in various chemical reactions:
The reactivity of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is influenced by its functional groups, which can stabilize or destabilize intermediates during reactions.
Potential interactions could include:
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has potential applications in:
The biosynthesis of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (feruloylputrescine) is primarily catalyzed by hydroxycinnamoyl transferases (HTs), specifically putrescine hydroxycinnamoyl transferase (PHT). This enzyme belongs to the BAHD acyltransferase superfamily, characterized by its dependency on acyl-CoA thioesters and a conserved catalytic mechanism [9]. PHT facilitates the amide bond formation between the carboxyl group of feruloyl-CoA (activated ferulic acid) and the primary amino group of putrescine (a diamine polyamine). The reaction proceeds via a nucleophilic attack mechanism, where the amino group of putrescine attacks the thioester carbonyl carbon of feruloyl-CoA, releasing coenzyme A and forming the conjugated phenolamide [6] [9].
Purification studies of PHT from tobacco (Nicotiana tabacum) cell suspensions revealed a 50-kilodalton protein with an isoelectric point of approximately 8. This enzyme exhibits considerable substrate promiscuity. While its most efficient phenolic substrate is caffeoyl-CoA, it readily utilizes feruloyl-CoA, sinapoyl-CoA, p-coumaroyl-CoA, and cinnamoyl-CoA, albeit with decreasing catalytic efficiency. Similarly, PHT demonstrates flexibility toward aliphatic diamine acceptors, accepting putrescine (1,4-diaminobutane), diaminopropane, and cadaverine (1,5-diaminopentane) as substrates [6]. This broad specificity suggests a role in producing diverse phenolamide conjugates in planta.
Table 1: Substrate Specificity of Putrescine Hydroxycinnamoyl Transferase (PHT)
Substrate Type | Specific Substrates | Relative Activity | Reference |
---|---|---|---|
Hydroxycinnamoyl-CoA Donors | Caffeoyl-CoA | Highest | [6] |
Feruloyl-CoA | High | [6] | |
Sinapoyl-CoA | Moderate | [6] | |
p-Coumaroyl-CoA | Low | [6] | |
Cinnamoyl-CoA | Low | [6] | |
Aliphatic Diamine Acceptors | Putrescine (1,4-Diaminobutane) | High | [6] |
Diaminopropane | Moderate | [6] | |
Cadaverine (1,5-Diaminopentane) | Moderate | [6] |
The enzyme kinetics and catalytic efficiency are influenced by cellular conditions, including pH and the availability of co-factors, although specific kinetic constants (Km, Kcat) for feruloylputrescine synthesis require further characterization. The reaction is irreversible under physiological conditions, driving the accumulation of the conjugate. The expression and activity of PHT are often induced by pathogen attack or stress signals, positioning this enzyme as a key regulatory node in defensive phenolamide biosynthesis [6] [9].
The hydroxycinnamoyl moiety (feruloyl group) of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide originates exclusively from the phenylpropanoid pathway, a major branch of plant secondary metabolism. This pathway converts the primary metabolite phenylalanine into a vast array of phenolic compounds essential for plant structure, defense, and signaling [3] [7] [10].
The biosynthesis of feruloyl-CoA, the direct precursor for PHT conjugation, involves a well-defined sequence of enzymatic reactions:
The putrescine moiety is derived from the polyamine biosynthetic pathway. Ornithine decarboxylase catalyzes the decarboxylation of ornithine, directly producing putrescine. Arginine can also serve as a precursor via arginine decarboxylase producing agmatine, which is then hydrolyzed to N-carbamoylputrescine and finally to putrescine by N-carbamoylputrescine amidohydrolase [9].
The convergence of these two pathways—phenylpropanoid and polyamine—at the PHT enzyme enables the efficient production of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. This biosynthetic route is highly responsive to stress and pathogen perception, as signals like salicylic acid and jasmonic acid, or pathogen-derived elicitors, can upregulate the transcription of key genes encoding Phenylalanine ammonia lyase, Cinnamate 4-hydroxylase, 4-Coumarate:Coenzyme A ligase, ornithine decarboxylase, and PHT itself, channeling carbon and nitrogen flux towards defensive phenolamide production [9] [10].
The biosynthesis of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide occurs across diverse plant families, but the specific enzymes involved (HTs) and the complexity of phenolamide profiles exhibit significant species-specific variations.
Table 2: Comparative Biosynthesis of Feruloylputrescine in Different Plant Hosts
Plant Host (Example Species) | Tissue Localization | Key Biosynthetic Enzyme(s) | Specificity Notes | Regulatory Factors | Reference |
---|---|---|---|---|---|
Tobacco (Nicotiana tabacum) | Callus, Suspension Cells | Putrescine Hydroxycinnamoyl Transferase (PHT) | Broad substrate specificity (donors & acceptors) | Induced by stress/pathogens | [6] |
Rice (Oryza sativa) | Leaves, Infected Tissues | OsPHT3, OsPHT4 | Specific for putrescine, utilizes feruloyl-CoA | Repressed by APIP5 TF; induced in defense | [9] |
Orange/Mandarin (Citrus sinensis) | Fruit, Leaf | Putrescine Hydroxycinnamoyl Transferase (PHT - putative) | Specific isoform likely, not fully characterized | Developmental, post-harvest stress? | [4] |
Pineapple (Ananas comosus) | Fruit (Alkaloid) | Putrescine Hydroxycinnamoyl Transferase (PHT - putative) | Specific isoform likely, not fully characterized | Developmental | [4] |
Potato (Solanum tuberosum) | Tuber | Putrescine Hydroxycinnamoyl Transferase (PHT - activity detected) | Contributes to tuber phenolamides | Induced by Phytophthora infestans | [4] [9] |
Beyond PHTs, other hydroxycinnamoyl transferases exist in plants that utilize different amine acceptors (e.g., tyramine, tryptamine, serotonin, agmatine), producing distinct phenolamide classes (e.g., feruloyltyramine, feruloyltryptamine, feruloylserotonin, feruloylagmatine). The specific complement of HT genes within a plant species determines its overall phenolamide profile. For instance, rice possesses agmatine hydroxycinnamoyl transferases (OsAHT1/2), tryptamine hydroxycinnamoyl transferases (OsTBT1/2), and tyramine hydroxycinnamoyl transferases (OsTHT1/2) alongside OsPHTs, allowing for a diverse defensive phenolamide response [9]. The expression patterns of these various HTs (PHTs vs. THTs vs. TBTs, etc.) differ significantly between plant hosts like tobacco, rice, citrus, and pineapple, leading to host-specific metabolic signatures centered around the core structure of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide and its analogs. Environmental stresses and pathogen attacks act as major inducers of the entire biosynthetic machinery across these diverse hosts [9] [10].
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